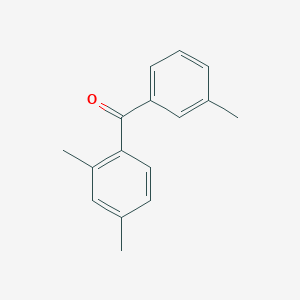
Cyanomethyl methyl(4-pyridyl)carbamodithioate
Übersicht
Beschreibung
Cyanomethyl methyl(4-pyridyl)carbamodithioate is a switchable RAFT agent for controlled radical polymerization . It has an empirical formula of C9H9N3S2 and a molecular weight of 223.32 . The neutral form of this compound is well-suited for the polymerization of vinyl esters and vinyl amides (LAMs), while the protonated form is well-suited for styrenes, acrylates, and methacrylates (MAMs) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C(=S)SCC#N)c1ccncc1 and the InChI string 1S/C9H9N3S2/c1-12(9(13)14-7-4-10)8-2-5-11-6-3-8/h2-3,5-6H,7H2,1H3 . Chemical Reactions Analysis
As a switchable RAFT agent, this compound plays a crucial role in controlled radical polymerization . The neutral form of this compound is suitable for the polymerization of vinyl esters and vinyl amides (LAMs), while the protonated form is suitable for styrenes, acrylates, and methacrylates (MAMs) .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 129-132 °C . It has a molecular weight of 223.32 and an empirical formula of C9H9N3S2 . The compound should be stored at a temperature of 2-8°C .Safety and Hazards
Cyanomethyl methyl(4-pyridyl)carbamodithioate may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, washing with plenty of soap and water if it comes in contact with skin, and seeking medical advice if skin irritation or rash occurs .
Eigenschaften
CAS-Nummer |
1158958-89-4 |
|---|---|
Molekularformel |
C9H9N3S2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
cyanomethyl N-methyl-N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C9H9N3S2/c1-12(9(13)14-7-4-10)8-2-5-11-6-3-8/h2-3,5-6H,7H2,1H3 |
InChI-Schlüssel |
URLWWHOJXDIKQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=NC=C1)C(=S)SCC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
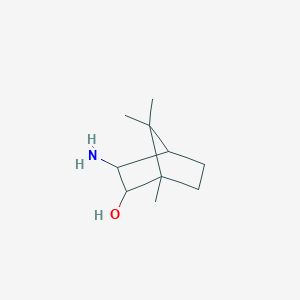
![4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8785748.png)


![(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B8785770.png)
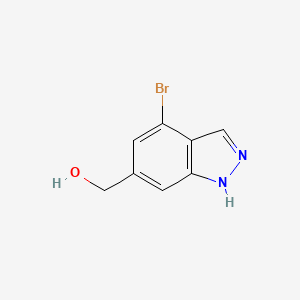
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8785781.png)

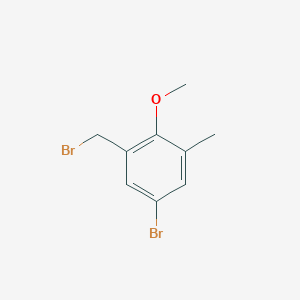

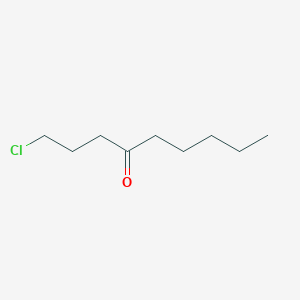
![2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8785821.png)

